Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol
Description
Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol is a brominated sulfolane derivative characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) backbone substituted with a hydroxyl group at position 3 and a bromine atom at position 4 in the trans configuration. The sulfone groups (1,1-dioxo) enhance the compound’s polarity, while the hydroxyl and bromine substituents confer distinct reactivity, making it a versatile intermediate in pharmaceutical and organic synthesis .
Key structural features:
- Sulfolane core: Provides thermal stability and polarity due to the sulfone groups.
- Hydroxyl group (C3): Enables hydrogen bonding, increasing solubility in polar solvents.
- Bromine (C4): Facilitates nucleophilic substitution reactions.
This compound is listed in supplier catalogs (e.g., AKOS BBS-00004826) as a research chemical, suggesting its utility in developing bioactive molecules or functional materials .
Properties
IUPAC Name |
(3S,4R)-4-bromo-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUROXLRSVVHUOG-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most widely documented method for synthesizing trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol involves the anti-addition of HOBr across the double bond of 2,5-dihydrothiophene-1,1-dioxide (sulfolene). Instead of using hazardous molecular bromine (Br₂), N-bromosuccinimide (NBS) serves as a safer brominating agent in water, avoiding toxic solvents.
Reaction Scheme:
Reagents and Conditions
Mechanistic Insights
The reaction proceeds via a three-step mechanism:
-
Bromonium Ion Formation:
NBS undergoes heterolytic cleavage in water, generating a bromonium ion (Br⁺) and succinimide anion. The electron-deficient bromonium ion attacks the electron-rich double bond of sulfolene, forming a cyclic bromonium intermediate. -
Nucleophilic Attack:
Water acts as a nucleophile, opening the bromonium ring from the opposite face (anti-addition), leading to trans-configuration of the bromine and hydroxyl groups. -
Deprotonation and Neutralization:
The intermediate loses a proton to water, forming the final product. Succinimide, a byproduct, remains soluble in the aqueous phase and is removed during purification.
Key Stereochemical Outcome:
The anti-periplanar geometry of the bromonium intermediate ensures exclusive formation of the trans-diastereomer, as evidenced by X-ray crystallography and NMR data.
Green Chemistry Evaluation
This method aligns with green chemistry principles:
-
Solvent: Water is used for both reaction and recrystallization, eliminating volatile organic compounds (VOCs).
-
Atom Economy: Despite a low atom economy (~34%) due to succinimide byproduct formation, the process prioritizes safety and simplicity over stoichiometric efficiency.
Atom Economy Calculation:
Purification and Characterization
Workup Procedure
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Precipitation: The product precipitates upon cooling and is collected via vacuum filtration.
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Recrystallization: Crude material is recrystallized from hot water to yield white crystals (mp 158–160°C).
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Byproduct Removal: Succinimide remains in the aqueous filtrate, enabling straightforward separation.
Alternative Purification Strategies
If precipitation is incomplete, a liquid-liquid extraction using diethyl ether and 10% HCl can isolate the product from succinimide, leveraging differences in solubility and acidity.
Analytical Data
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IR Spectroscopy: Key peaks include O–H stretch (3200–3400 cm⁻¹), S=O symmetric/asymmetric stretches (1150–1300 cm⁻¹), and C–Br vibration (550–650 cm⁻¹).
Table 1: Spectroscopic Signatures of this compound
| Technique | Key Observations | Citation |
|---|---|---|
| IR Spectroscopy | O–H: 3300 cm⁻¹; S=O: 1290, 1130 cm⁻¹ | |
| Melting Point | 158–160°C | |
| Molecular Formula | C₄H₇BrO₃S |
Comparative Analysis of Methodologies
Advantages of NBS-Based Synthesis
Limitations and Alternatives
-
Low Atom Economy: Over 65% of the mass is lost as succinimide, necessitating optimization for industrial applications.
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Alternative Brominating Agents: While Br₂ could improve atom economy, its toxicity and handling challenges make it impractical for lab-scale synthesis.
Industrial and Research Applications
This compound serves as a precursor in:
Chemical Reactions Analysis
Types of Reactions: Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can be used to remove the dioxo group, yielding simpler thiophene derivatives.
Substitution: The bromine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidized derivatives of the compound.
Reduction Products: Thiophene derivatives without the dioxo group.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Pharmaceutical Applications
Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol has been investigated for its potential therapeutic benefits. Its structural analogs are involved in the development of drugs targeting various diseases, particularly in oncology and infectious diseases.
Case Studies
- Anticancer Activity : Research has indicated that compounds related to this compound exhibit inhibitory effects on receptor tyrosine kinases (RTKs), which are implicated in cancer progression. A study demonstrated that derivatives of this compound could inhibit c-Met kinase activity, suggesting potential use in treating hyperproliferative disorders such as cancer .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, indicating a potential role in developing new antibiotics .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in several reactions:
Synthesis Techniques
- Bromination Reactions : The compound can be synthesized through bromination of 2,5-dihydrothiophene derivatives using N-bromosuccinimide (NBS) as a brominating agent. This method allows for controlled formation of the brominated product with high yields .
Applications in Organic Chemistry
The compound is utilized in the synthesis of more complex molecules, particularly those involving thiophene rings, which are significant in organic electronics and materials science.
Material Science Applications
This compound has applications beyond pharmaceuticals:
Conductive Polymers
Research has explored its use in the development of conductive polymers. The incorporation of thiophene derivatives into polymer matrices enhances electrical conductivity and thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Physicochemical and Reactivity Differences
- Solubility : The hydroxyl group in the main compound enhances aqueous solubility compared to the dibrominated analogs (3,4-Dibromosulfolane and 2,3-Dibromosulfolane), which are more lipophilic. The ketone derivative (4-Bromo-1,1-dioxo-tetrahydrothiophen-3-one) exhibits intermediate solubility in organic solvents due to reduced hydrogen bonding .
- Reactivity :
- The hydroxyl group in the main compound allows esterification or oxidation to the ketone analog.
- Dibrominated sulfolanes are prone to stepwise nucleophilic substitution, enabling regioselective synthesis.
- The ketone derivative undergoes nucleophilic additions (e.g., Grignard reactions) at the carbonyl group .
Research Findings and Implications
- Thermal Stability : Sulfolane derivatives generally exhibit high thermal stability (>200°C), making them suitable for high-temperature reactions .
- Regioselectivity : 3,4-Dibromosulfolane’s bromine atoms at adjacent positions allow sequential substitutions, whereas 2,3-Dibromosulfolane’s substituents may hinder reactivity at C2 due to steric effects .
Biological Activity
Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol is a sulfur-containing heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a tetrahydrothiophene ring with a bromine substituent and dioxo functional groups. The synthesis typically involves the bromination of 2,5-dihydrothiophene-1,1-dioxide using N-bromosuccinimide (NBS) as a brominating agent. This method allows for selective addition across the double bond of the precursor compound .
Antimicrobial Properties
Recent studies highlight the antimicrobial potential of this compound. In vitro assays have demonstrated activity against various bacterial strains. For instance, compounds similar to trans-4-bromo-1,1-dioxo-tetrahydrothiophen have shown significant inhibition against Escherichia coli and Pseudomonas aeruginosa at concentrations ranging from 50 to 100 μg/mL . The mechanism of action is believed to involve disruption of bacterial cell membranes.
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| This compound | E. coli | 94.5 |
| P. aeruginosa | 67.3 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In a study assessing its effect on human cancer cell lines such as MCF7 (breast carcinoma) and HeLa (cervical carcinoma), the compound demonstrated varying degrees of cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (μM) | Control (Doxorubicin) IC50 (μM) |
|---|---|---|
| MCF7 | 30.8 | 13 |
| HeLa | 22.6 | 10 |
The biological activity of this compound is hypothesized to involve multiple pathways:
- Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in bacteria.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through the activation of caspases and mitochondrial dysfunction .
Study on Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of trans-4-bromo derivatives, researchers found that compounds with similar structures exhibited significant antibacterial properties against Gram-negative bacteria. The study emphasized the importance of functional groups in enhancing bioactivity .
Cancer Cell Line Study
A focused investigation on the effects of trans-4-bromo compounds on cancer cell lines revealed that these compounds could effectively inhibit cell proliferation through apoptosis induction mechanisms. The study utilized flow cytometry to measure cell cycle alterations and apoptosis markers .
Q & A
Q. How to design computational models predicting reactivity in catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
